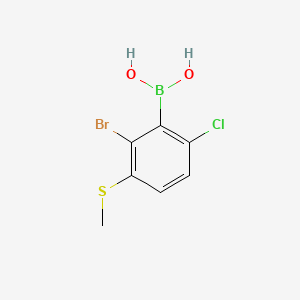
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2OS and a molecular weight of 321.62 g/mol . It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a thiomorpholine moiety attached via a methanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and thiomorpholine.
Reaction Conditions: The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-bromo-2-chloropyridine is reacted with thiomorpholine in the presence of the base and solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
化学反応の分析
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including :
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone involves its interaction with molecular targets such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a specific biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone can be compared with other similar compounds, such as :
(5-Chloropyridin-2-yl)(thiomorpholino)methanone: Similar structure but with a chlorine atom instead of bromine.
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: Similar structure but with a morpholine moiety instead of thiomorpholine.
5-Bromo-2-chloropyridine: Lacks the thiomorpholine and methanone groups, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H10BrClN2OS |
|---|---|
分子量 |
321.62 g/mol |
IUPAC名 |
(5-bromo-2-chloropyridin-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C10H10BrClN2OS/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
InChIキー |
HEZBBSXCDPJOQF-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)C2=C(N=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


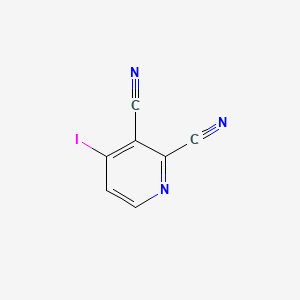
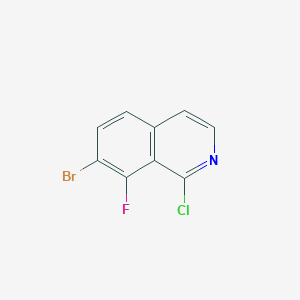
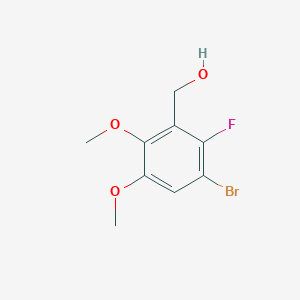
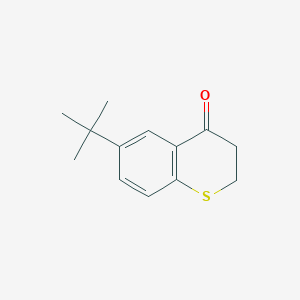
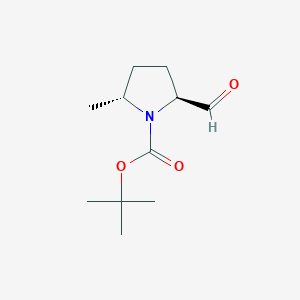

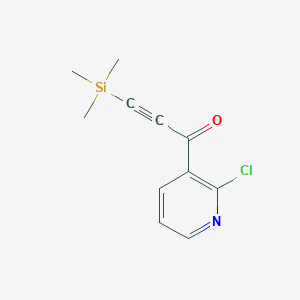
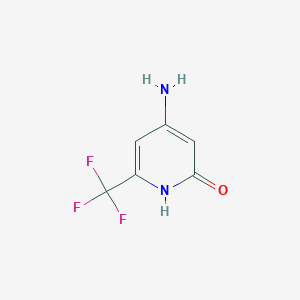
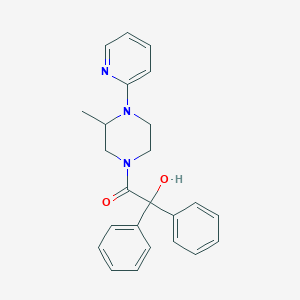
![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)

![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
